molecular formula C13H17F2NO B580357 4-[(Benzyloxy)methyl]-3,3-difluoropiperidine CAS No. 1206540-49-9

4-[(Benzyloxy)methyl]-3,3-difluoropiperidine

Cat. No. B580357
CAS RN: 1206540-49-9
M. Wt: 241.282
InChI Key: CSJSUJYURQPBAA-UHFFFAOYSA-N
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Description

“4-[(Benzyloxy)methyl]-3,3-difluoropiperidine” is a chemical compound . It’s important to note that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . Protodeboronation of pinacol boronic esters has also been reported .


Molecular Structure Analysis

The molecular structure of this compound can be elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques such as TGA, XRD, and molar conductance . The storage temperature is recommended to be at a refrigerator level .

Safety and Hazards

This compound is classified as harmful if swallowed or inhaled, and it causes serious eye irritation . It’s recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,3-difluoro-4-(phenylmethoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-13(15)10-16-7-6-12(13)9-17-8-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJSUJYURQPBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1COCC2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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